Cas no 2172237-62-4 (4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid)

4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid
- EN300-1482498
- 2172237-62-4
- 4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid
-
- インチ: 1S/C27H25BrN2O5/c1-30(14-6-11-25(31)32)26(33)22-13-12-17(28)15-24(22)29-27(34)35-16-23-20-9-4-2-7-18(20)19-8-3-5-10-21(19)23/h2-5,7-10,12-13,15,23H,6,11,14,16H2,1H3,(H,29,34)(H,31,32)
- InChIKey: GLMLRBGNHMCZRZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C(N(C)CCCC(=O)O)=O)=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 536.09468g/mol
- どういたいしつりょう: 536.09468g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 742
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 95.9Ų
4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1482498-5.0g |
4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |
2172237-62-4 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1482498-50mg |
4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |
2172237-62-4 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1482498-10.0g |
4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |
2172237-62-4 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1482498-5000mg |
4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |
2172237-62-4 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1482498-0.1g |
4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |
2172237-62-4 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1482498-0.25g |
4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |
2172237-62-4 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1482498-2.5g |
4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |
2172237-62-4 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1482498-100mg |
4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |
2172237-62-4 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1482498-250mg |
4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |
2172237-62-4 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1482498-1000mg |
4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |
2172237-62-4 | 1000mg |
$3368.0 | 2023-09-28 |
4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acidに関する追加情報
Comprehensive Analysis of 4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid (CAS No. 2172237-62-4)
The compound 4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid (CAS No. 2172237-62-4) is a highly specialized organic molecule with significant applications in pharmaceutical research and peptide synthesis. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a bromophenyl moiety, makes it a valuable intermediate in the development of novel therapeutics. Researchers are increasingly interested in this compound due to its potential role in targeted drug delivery and peptide-based therapeutics, which are currently among the most searched topics in biomedical science.
One of the key features of 4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid is its compatibility with solid-phase peptide synthesis (SPPS). The Fmoc group is widely used in SPPS for its stability under basic conditions and ease of removal, making this compound a critical building block for peptide chemists. With the growing demand for custom peptides in drug discovery and biotechnology, the relevance of this compound has surged, as evidenced by its frequent mention in academic publications and patent filings.
In addition to its role in peptide synthesis, CAS No. 2172237-62-4 has attracted attention for its potential in bioconjugation strategies. The bromophenyl group allows for selective modifications, enabling researchers to create tailored molecules for diagnostics and therapeutic applications. This aligns with the current trend of precision medicine, where customizable molecular tools are essential for developing patient-specific treatments. Searches for "Fmoc-protected amino acids" and "bromophenyl derivatives in drug design" have seen a notable increase, reflecting the scientific community's focus on these areas.
The stability and solubility profile of 4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid further enhance its utility in laboratory settings. Unlike some peptide intermediates that require harsh conditions for deprotection, this compound offers a balance of reactivity and ease of handling. This characteristic is particularly valuable in high-throughput screening (HTS) environments, where efficiency and reproducibility are paramount. As the pharmaceutical industry continues to prioritize automated synthesis platforms, compounds like this are becoming indispensable.
Another area where CAS No. 2172237-62-4 shows promise is in the development of fluorescent probes and molecular imaging agents. The Fmoc group can be leveraged to introduce fluorophores, enabling the tracking of biological processes in real time. This application is highly relevant to current research in cancer diagnostics and neurodegenerative diseases, topics that dominate scientific queries in online databases. The compound's versatility in these cutting-edge fields underscores its importance in modern chemistry.
From a synthetic chemistry perspective, the preparation of 4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid involves multi-step organic transformations, including amide coupling and Fmoc protection. These processes are well-documented in the literature, making the compound accessible to researchers with expertise in organic synthesis. The availability of detailed protocols has contributed to its widespread adoption in academic and industrial labs alike.
In conclusion, 4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid (CAS No. 2172237-62-4) is a multifaceted compound with broad applications in peptide chemistry, drug development, and molecular imaging. Its alignment with trending research topics such as precision medicine and high-throughput screening ensures its continued relevance in the scientific community. As interest in Fmoc-protected building blocks and bromophenyl derivatives grows, this compound is poised to remain a cornerstone of innovative research.
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